2-(4-Bromo-1,2-thiazol-5-yl)acetic acid
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Overview
Description
2-(4-Bromo-1,2-thiazol-5-yl)acetic acid is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and an acetic acid group at the 5-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromo-1,2-thiazole with chloroacetic acid under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent acetic acid substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 2-(4-substituted-1,2-thiazol-5-yl)acetic acid derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(1,2-thiazol-5-yl)acetic acid.
Scientific Research Applications
2-(4-Bromo-1,2-thiazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activity due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid involves its interaction with biological targets such as enzymes and receptors. The bromine atom and thiazole ring contribute to its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA structure .
Comparison with Similar Compounds
- 2-(4-Chloro-1,2-thiazol-5-yl)acetic acid
- 2-(4-Methyl-1,2-thiazol-5-yl)acetic acid
- 2-(4-Phenyl-1,2-thiazol-5-yl)acetic acid
Comparison:
- Uniqueness: The presence of the bromine atom in 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid imparts unique reactivity and biological activity compared to its chloro, methyl, and phenyl analogs.
- Reactivity: Bromine is a better leaving group than chlorine, making the bromo derivative more reactive in substitution reactions.
- Biological Activity: The bromo derivative may exhibit enhanced antimicrobial and anticancer properties due to its higher reactivity and ability to form stronger interactions with biological targets .
Properties
Molecular Formula |
C5H4BrNO2S |
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Molecular Weight |
222.06 g/mol |
IUPAC Name |
2-(4-bromo-1,2-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-3-2-7-10-4(3)1-5(8)9/h2H,1H2,(H,8,9) |
InChI Key |
ZVOQSPCZCINJMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=C1Br)CC(=O)O |
Origin of Product |
United States |
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